N-{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of the desired indole derivatives in under 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The phenoxypropyl and benzamide groups can enhance the compound’s binding affinity and specificity, making it a potent agent for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar core structure and have diverse biological activities.
Benzothiazole Derivatives: These compounds also have a benzene ring fused with a heterocyclic ring and are known for their medicinal properties.
Uniqueness
N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H23N3O2/c28-24(19-10-3-1-4-11-19)25-18-23-26-21-14-7-8-15-22(21)27(23)16-9-17-29-20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2,(H,25,28) |
InChI Key |
MBBHLTNOLHNMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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